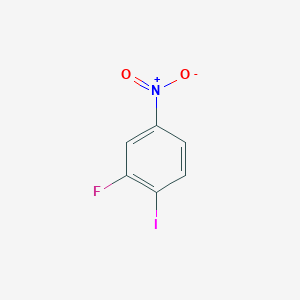

3-Fluoro-4-iodonitrobenzene

説明

Significance of Poly-substituted Halogenated Nitrobenzenes in Organic Synthesis

Poly-substituted halogenated nitrobenzenes are a class of compounds of great importance in organic synthesis. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. rsc.org This activation is crucial for the introduction of various nucleophiles onto the aromatic core. fiveable.me The presence of halogen atoms further enhances the synthetic utility of these compounds. Halogens can act as leaving groups in SNAr reactions or participate in various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The specific type of halogen influences the reactivity, with fluorine often enhancing the electrophilicity of the substitution site and iodine being an excellent leaving group and participant in coupling reactions. researchgate.netcymitquimica.com This multi-functionality allows for sequential and site-selective modifications, making poly-substituted halogenated nitrobenzenes valuable precursors for pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

Overview of Strategic Research Directions for 3-Fluoro-4-iodonitrobenzene

Current research involving this compound is focused on leveraging its distinct reactivity for the efficient synthesis of complex molecules. One major direction is its use in the preparation of diaryliodonium salts. These salts are powerful arylating agents in transition-metal-free diarylation reactions of amines and water, offering a more atom-economical approach compared to traditional methods. nih.govresearchgate.net

Another key area of investigation is its application in palladium-catalyzed C(sp3)–H arylation reactions. This methodology allows for the direct formation of carbon-carbon bonds between an unactivated C-H bond and the aromatic ring of this compound, providing a streamlined route to functionalized molecules. acs.org

Furthermore, the differential reactivity of the fluorine and iodine substituents is being exploited for selective functionalization. The iodine atom can be selectively targeted in cross-coupling reactions, leaving the fluorine atom intact for subsequent transformations, or vice-versa. This strategic approach enables the controlled and stepwise construction of highly substituted aromatic systems.

Position of this compound in Advanced Aromatic Chemistry

In the broader context of advanced aromatic chemistry, this compound holds a prominent position as a versatile and strategically important intermediate. Its utility extends beyond being a simple building block; it is a key player in the development of novel synthetic methodologies. The presence of both a fluorine and an iodine atom on the same nitro-activated ring offers a unique platform for studying the principles of nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

The compound's structure allows for the investigation of substituent effects on reaction rates and regioselectivity. For instance, the electron-withdrawing nitro group strongly activates the positions ortho and para to it for nucleophilic attack. rsc.orgorganic-chemistry.org The fluorine atom, being highly electronegative, further enhances this activation, while the larger and more polarizable iodine atom presents a different set of reactivity characteristics. researchgate.netcymitquimica.com This intricate electronic and steric environment makes this compound a valuable tool for probing reaction mechanisms and developing more efficient and selective synthetic transformations in aromatic chemistry.

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2996-30-7 | guidechem.comnih.gov |

| Molecular Formula | C6H3FINO2 | guidechem.comnih.gov |

| Molecular Weight | 266.998 g/mol | synquestlabs.com |

| Appearance | Yellow solid | guidechem.com |

| Melting Point | 75-78 °C | guidechem.com |

| Boiling Point | 292 °C | chemicalbook.com |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol, ether, and chloroform. | chembk.com |

Spectroscopic and Computational Data

| Data Type | Value/Description | Source |

|---|---|---|

| InChI | InChI=1S/C6H3FINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | nih.gov |

| Canonical SMILES | C1=CC(=C(C=C1N+[O-])F)I | nih.gov |

| XLogP3 | 2.5 | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-1-iodo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAFWGDKYKHVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282131 | |

| Record name | 3-Fluoro-4-iodonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2996-30-7 | |

| Record name | 2996-30-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-4-iodonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2996-30-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Fluoro 4 Iodonitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 3-fluoro-4-iodonitrobenzene, owing to the presence of the strongly electron-withdrawing nitro group which activates the aromatic ring towards nucleophilic attack.

Influence of Fluorine and Nitro Groups on SNAr Pathways

The nitro group is a powerful activating group in SNAr reactions. Its strong electron-withdrawing nature, through both inductive and resonance effects, depletes the electron density of the aromatic ring, particularly at the ortho and para positions. This increased electrophilicity facilitates the attack of nucleophiles. The presence of the nitro group is crucial for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the reaction. masterorganicchemistry.com

The fluorine atom also contributes to the activation of the ring through its inductive electron-withdrawal. However, its most significant role in SNAr reactions is often as a leaving group. In many cases, the carbon-fluorine bond is strong, but in activated aromatic systems, fluoride (B91410) can be displaced. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their order of acidity for the corresponding hydrohalic acids. This is because the rate-determining step is usually the formation of the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com

In the specific case of this compound, the nitro group at C1 activates the C4 position (para) for nucleophilic attack. The fluorine at C3 has a lesser activating effect on the C4 position compared to the nitro group.

Regioselectivity and Stereochemical Control in SNAr Reactions

The regioselectivity of SNAr reactions on this compound is primarily controlled by the electronic effects of the substituents. The nitro group strongly activates the positions ortho and para to it. In this molecule, the iodine atom is located at the para position (C4) relative to the nitro group (C1), making it the most probable site for nucleophilic attack. The fluorine atom is at the meta position (C3), which is not significantly activated by the nitro group. Therefore, nucleophilic substitution is expected to occur preferentially at the C4 position, leading to the displacement of the iodide ion.

The general principles of SNAr regioselectivity are well-established. numberanalytics.comwuxibiology.com The position of substitution is determined by the location of the leaving group on the activated aromatic ring. masterorganicchemistry.com While electronic effects are dominant, steric factors can also play a role, especially with bulky nucleophiles, which may favor attack at a less hindered position. numberanalytics.com However, in this compound, the electronic preference for attack at C4 is very strong.

Stereochemical control in SNAr reactions is generally not a factor at the aromatic ring itself, as the reaction proceeds through a planar or near-planar intermediate. If the nucleophile or the leaving group is chiral, stereochemical outcomes would be determined by the specific interactions in the transition state.

Reductive Chemistry of the Nitro Group

The nitro group of this compound is readily reduced under various conditions, leading to a range of nitrogen-containing derivatives. This reactivity is a cornerstone of nitroarene chemistry.

Formation and Reactivity of Nitroarene Anion Radicals

The initial step in the reduction of many nitroaromatic compounds, including halonitrobenzenes, is a one-electron transfer to form a nitroarene anion radical. researchgate.net The electrochemical reduction of iodonitrobenzenes has been shown to proceed via this pathway. researchgate.net The stability of these anion radicals is influenced by the solvent and the position of the substituents. researchgate.net For iodonitrobenzenes, the anion radicals can be unstable and dissociate to form a nitrophenyl radical and a halide ion. researchgate.net The rate of this decomposition is generally faster for ortho-substituted isomers. researchgate.net

The formation of the this compound anion radical would be the primary event in its electrochemical reduction or in reactions with single-electron donors. The subsequent reactivity of this radical anion would be crucial in determining the final product distribution.

Pathways to Reduced Nitrogen-Containing Derivatives (e.g., amines, azo compounds)

The reduction of nitroarenes can lead to a variety of products depending on the reducing agent and reaction conditions. Complete reduction of the nitro group yields the corresponding aniline (B41778). For this compound, this would result in 2-fluoro-4-iodoaniline.

Partial reduction under specific conditions can lead to the formation of azo compounds. The synthesis of azo dyes often involves the reductive coupling of nitroaromatic compounds. mdpi.comnih.gov This typically occurs in an alkaline medium. nih.gov The general method for synthesizing azo compounds involves diazotization of a primary aromatic amine followed by coupling with an electron-rich species. nih.govrdd.edu.iqresearchgate.net Alternatively, direct reductive coupling of nitroarenes can be achieved.

Single Electron Transfer (SET) Activation Processes

Beyond the classical SNAr pathway, reactions of this compound can also be initiated by single electron transfer (SET). This is particularly relevant for the carbon-iodine bond. The SET mechanism can lead to radical intermediates and initiate radical chain reactions, such as the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. researchgate.net

In the context of this compound, an electron transfer to the molecule could lead to the formation of the radical anion. As discussed, this radical anion can fragment, particularly by cleavage of the C-I bond, which is weaker than the C-F bond, to generate an aryl radical and an iodide ion. researchgate.net This aryl radical can then react with a nucleophile to form a new bond. The SET pathway provides an alternative mechanism for substitution, especially for substrates where the traditional SNAr reaction is slow or does not occur. mdpi.com The high reactivity of o-iodonitrobenzene in certain nucleophilic substitution reactions has been attributed to an SRN1 mechanism. researchgate.net

Reactivity of Aryl Halides in Cross-Coupling and Functionalization

The reactivity of the two halogen substituents in this compound is markedly different, a direct consequence of their respective carbon-halogen bond strengths and the electronic environment of the aromatic ring. The C-I bond is significantly weaker than the C-F bond, making it the more labile site and the typical point of reaction in many standard transformations. rsc.org

The carbon-iodine bond is the primary reactive site for transition metal-catalyzed cross-coupling reactions, a fundamental class of transformations for creating carbon-carbon bonds. nih.gov The general reactivity trend for aryl halides in the crucial oxidative addition step of these catalytic cycles is C-I > C-Br > C-Cl >> C-F, which corresponds to the inverse of the bond dissociation energies. rsc.orgfu-berlin.de Consequently, reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings selectively activate the C-I bond of this compound, leaving the robust C-F bond intact under standard conditions.

The presence of the nitro group para to the iodine atom further enhances the reactivity of the C-I bond. As a strong electron-withdrawing group, it lowers the electron density at the carbon atom bearing the iodine, making the aryl halide more electrophilic and thus more susceptible to oxidative addition by a low-valent palladium(0) catalyst. researchgate.netresearchgate.net This activation is evident in studies of related compounds; for instance, the Sonogashira coupling of 4-iodonitrobenzene proceeds significantly faster than that of less activated substrates like 4-iodoanisole. researchgate.net

Below is a summary of typical conditions for major cross-coupling reactions where the C-I bond is the reactive center.

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | General Outcome |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) sources with phosphine (B1218219) ligands | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water/Organic mixtures | Selective formation of a biaryl or styrene (B11656) derivative via C-C bond at the original iodine position. nih.govlibretexts.orgfishersci.es |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd₂(dba)₃ with ligands like PPh₃, P(o-tol)₃ | Et₃N, NaOAc, Na₂CO₃ | DMF, NMP, Acetonitrile | Vinylation at the C-I position to form a substituted alkene. fu-berlin.dediva-portal.orgmdpi.com |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Amine base (e.g., Et₃N, piperidine) | THF, DMF, Acetonitrile | Alkynylation at the C-I position to produce an aryl-alkyne conjugate. beilstein-journals.orgorganic-chemistry.orgwashington.edu |

While the C-I bond is preferentially cleaved in cross-coupling, the C-F bond is not inert. Its reactivity is most pronounced in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.indiva-portal.org For this pathway to be favorable, the aromatic ring must be highly electron-deficient, a condition readily met in this compound due to the powerful electron-withdrawing nitro group.

Direct C-F bond functionalization via cross-coupling is significantly more challenging due to the bond's high strength. However, research into C-F activation has shown that under specific, often more forceful conditions or with specialized catalyst systems (e.g., nickel-based catalysts or palladium catalysts with specific ligands), this bond can be cleaved and functionalized. worktribe.commdpi.commdpi.com Such reactions often require systems where the C-F bond is activated by multiple electron-withdrawing groups.

Substituent Effects on Reaction Dynamics and Mechanisms

The regioselectivity and reaction rates observed for this compound are governed by the interplay of the electronic and steric effects of its three substituents.

The nitro group (-NO₂) is the dominant activating feature of the molecule. Its strong electron-withdrawing nature, acting through both induction and resonance, depletes the electron density of the aromatic π-system. researchgate.netresearchgate.net This has two major consequences:

Activation for Cross-Coupling: It enhances the electrophilicity of the carbon centers attached to the halogens, facilitating the oxidative addition of a metal catalyst to the C-I bond. researchgate.netresearchgate.net

Activation for SNAr: It strongly stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, making the SNAr pathway viable. govtpgcdatia.ac.indiva-portal.org

The fluoro group (-F) primarily exerts a powerful inductive electron-withdrawing effect due to its high electronegativity. masterorganicchemistry.com This effect complements the nitro group in making the ring electron-poor. In SNAr reactions, this inductive pull is critical for stabilizing the anionic intermediate, making fluorine an excellent leaving group in this context. researchgate.net

The iodo group (-I) has a dual role. Its low bond energy makes the C-I bond the weakest link and the kinetically favored site for cleavage in oxidative addition reactions. rsc.org In some nucleophilic substitution reactions, the large size of the iodine atom can introduce steric strain in the ground state molecule. This strain can be relieved upon formation of the tetrahedral Meisenheimer intermediate, a phenomenon known as "steric decompression," which can lower the activation energy and make the iodo-substituted position surprisingly reactive. researchgate.net

The combined influence of these substituents on different reaction types is summarized below.

| Substituent | Effect on Cross-Coupling (at C-I site) | Effect on Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|

| Nitro (-NO₂) | Strongly activating; increases electrophilicity of the C-I bond, facilitating oxidative addition. researchgate.net | Strongly activating; stabilizes the anionic Meisenheimer intermediate through resonance and induction. diva-portal.org |

| Fluoro (-F) | Moderately activating; contributes to the overall electrophilicity of the ring through induction. | Strongly activating; stabilizes the Meisenheimer intermediate via a powerful inductive effect, making it a good leaving group. masterorganicchemistry.com |

| Iodo (-I) | Primary reactive site; weak C-I bond ensures selective cleavage and oxidative addition. rsc.org | Can act as a leaving group; reactivity may be enhanced by steric decompression effects. researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 3 Fluoro 4 Iodonitrobenzene

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the discrete vibrational energy levels of a molecule. These methods are powerful for identifying functional groups and providing a unique "fingerprint" of the molecular structure. americanpharmaceuticalreview.combu.edu The vibrational modes of 3-Fluoro-4-iodonitrobenzene are determined by its constituent atoms and the bonds connecting them, with the aromatic ring, nitro group (NO₂), carbon-fluorine (C-F), and carbon-iodine (C-I) bonds all giving rise to characteristic signals. researchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. This technique is particularly sensitive to polar bonds and is instrumental in identifying the key functional groups within this compound. bu.edu The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent features arise from the nitro group (NO₂), which exhibits strong, distinct bands for its asymmetric and symmetric stretching vibrations. The C-F and C-I bonds also produce characteristic absorptions, although the C-I stretch may appear at a very low frequency. Vibrations associated with the substituted benzene (B151609) ring, including C-H stretching and C=C stretching, further populate the spectrum. researchgate.net Theoretical studies on related iodonitrobenzene isomers, using methods like Density Functional Theory (DFT), help in the assignment of these vibrational modes. researchgate.netresearchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretching | -NO₂ | ~1520 - 1560 | Strong |

| Symmetric Stretching | -NO₂ | ~1340 - 1360 | Strong |

| C=C Stretching | Aromatic Ring | ~1450 - 1600 | Medium-Weak |

| C-H Stretching | Aromatic Ring | ~3000 - 3100 | Medium-Weak |

| C-F Stretching | Aryl-F | ~1200 - 1270 | Strong |

Note: The values presented are approximate and based on typical frequency ranges for these functional groups and computational studies of related compounds. researchgate.netresearchgate.net

Raman spectroscopy is an inelastic light scattering technique that provides information complementary to IR absorption. americanpharmaceuticalreview.com It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms or those with less polarity, making it well-suited for analyzing the carbon skeleton and the carbon-iodine bond in this compound. spectroscopyonline.comd-nb.info The resulting spectrum serves as a unique vibrational fingerprint, useful for identification and quality control. spectroscopyonline.com

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a strong band. The aromatic ring's "breathing" mode, a symmetric vibration of the entire ring system, is also typically prominent in the Raman spectrum. researchgate.net Furthermore, the C-I bond, due to the high polarizability of iodine, should yield a distinct and analyzable Raman signal at low frequencies. d-nb.info

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Symmetric Stretching | -NO₂ | ~1340 - 1360 | Strong |

| Ring Breathing Mode | Aromatic Ring | ~1000 | Medium-Strong |

| C-I Stretching | Aryl-I | ~500 - 600 | Strong |

Note: The values presented are approximate and based on typical frequency ranges and computational studies of related compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation in organic chemistry. It provides detailed information about the local electronic environment of specific atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, revealing the connectivity and spatial relationships of atoms within a molecule. libretexts.orgscribd.com

Proton (¹H) NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. libretexts.org For this compound, the aromatic region of the ¹H NMR spectrum is of primary interest, as the molecule contains three chemically non-equivalent protons on the benzene ring. libretexts.org The chemical shift of each proton is influenced by the electronic effects (inductive and resonance) of the three different substituents. The nitro group is strongly electron-withdrawing, causing protons ortho and para to it to shift downfield (to a higher ppm value). The fluorine and iodine atoms also exert influence through their electronegativity and anisotropic effects. ucl.ac.uk

The splitting pattern, or multiplicity, of each signal is determined by spin-spin coupling with neighboring protons and the fluorine atom. This provides crucial information about which protons are adjacent to one another.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H-2 | ortho to -F, meta to -NO₂ | ~7.8 - 8.0 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 |

| H-5 | ortho to -NO₂, meta to -I | ~8.2 - 8.4 | Doublet (d) | J(H,H) ≈ 2-3 |

Note: Predicted values are based on established substituent effects on benzene rings. Actual values may vary depending on solvent and experimental conditions. mst.educhemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. scribd.combhu.ac.in Since the natural abundance of ¹³C is low (1.1%), spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each chemically unique carbon atom. bhu.ac.in In this compound, all six carbons of the benzene ring are chemically distinct and will produce six separate signals.

The chemical shifts of the carbon atoms are significantly affected by the attached substituents. organicchemistrydata.org

C-NO₂ (C-4): The carbon bearing the electron-withdrawing nitro group is shifted downfield.

C-I (C-1): The carbon attached to iodine experiences a "heavy atom effect," which paradoxically shifts the signal upfield compared to what would be expected based on electronegativity alone. organicchemistrydata.org

C-F (C-2): The carbon bonded to the highly electronegative fluorine atom is strongly deshielded and appears at a high chemical shift. This signal will also be split into a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF).

Other Carbons (C-3, C-5, C-6): The remaining carbons are influenced by the substituents to varying degrees, with their shifts determined by their ortho, meta, or para relationship to each group.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | C-I | ~90 - 100 |

| C-2 | C-F | ~160 - 165 (as a doublet due to ¹JCF) |

| C-3 | CH | ~125 - 135 |

| C-4 | C-NO₂ | ~145 - 150 |

| C-5 | CH | ~120 - 130 |

Note: Predicted values are based on established substituent chemical shift effects for substituted benzenes. scribd.comorganicchemistrydata.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorinated organic compounds. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong, sharp signals over a wide chemical shift range, which minimizes signal overlap. nih.gov

In this compound, a single ¹⁹F signal is expected. Its chemical shift provides information about the electronic environment around the fluorine atom. The signal's multiplicity is determined by coupling to neighboring protons. In this case, the fluorine at C-2 will couple to the protons at C-1 (H-2) and C-6 (H-6). Since these protons are not equivalent, the ¹⁹F signal is expected to appear as a doublet of doublets. rsc.org The chemical shift is typically reported relative to a standard like CFCl₃ or monofluorobenzene. colorado.edu

Table 5: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|

Note: The chemical shift is an approximation based on values for similar fluoroaromatic compounds. nih.govcolorado.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for elucidating the molecular weight and structural features of this compound through ionization and subsequent analysis of fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₆H₃FINO₂), HRMS can precisely measure its monoisotopic mass, distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass is 266.91925 Da. nih.gov This level of precision is crucial for confirming the identity of newly synthesized compounds or for identifying trace impurities in a sample matrix. diva-portal.org

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃FINO₂ | nih.gov |

| Molecular Weight | 267.00 g/mol | nih.gov |

This table is interactive. Click on the headers to sort the data.

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion of this compound. In this technique, the precursor molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. gla.ac.uknih.gov For nitroaromatic compounds, characteristic fragmentation involves the loss of the nitro group (–NO₂) or a nitrosyl radical (–NO). researchgate.netmdpi.comcore.ac.uk

The fragmentation of halogenated nitrobenzenes is also influenced by the nature of the halogen substituent. The ease of elimination for halogens from monohalogenated nitrobenzenes follows the order I > Br > Cl. cdnsciencepub.com Therefore, for this compound, the primary fragmentation pathways are expected to include the loss of the iodine atom, the NO₂ group, and the NO radical. The study of these fragmentation patterns provides valuable information for structural confirmation. acs.org

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M]⁺˙, m/z = 267)

| Fragmentation | Neutral Loss | m/z of Fragment Ion |

|---|---|---|

| Loss of iodine atom | I | 140 |

| Loss of nitro group | NO₂ | 221 |

This table is interactive. Users can sort by column.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy probes the electronic structure of molecules by measuring the absorption of electromagnetic radiation, leading to electronic transitions between different energy levels.

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to study the π-electron systems in aromatic compounds like this compound. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones, typically π → π* transitions in the benzene ring. The spectrum of iodobenzene (B50100) shows characteristic B-bands and C-bands. cdnsciencepub.com The introduction of substituents like fluorine and a nitro group alters the position (wavelength) and intensity of these absorption bands. The presence of the iodine atom is known to cause a bathochromic (red) shift in the absorption bands compared to other halogens. cdnsciencepub.com The electron-withdrawing nitro group further influences the electronic transitions, providing a characteristic spectral fingerprint.

Photoelectron Spectroscopy provides direct experimental measurement of the binding energies of electrons in a molecule, which can be correlated with ionization potentials.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses UV radiation to eject valence electrons. Studies on related iodonitrobenzenes have utilized UPS to investigate their electronic structures and the effects of substituents. researchgate.net The analysis of the resulting spectra allows for the assignment of ionization potentials to specific π- and n-orbitals (non-bonding lone pair orbitals on iodine and oxygen atoms). researchgate.net This information is critical for understanding the molecule's reactivity and electronic properties. researchgate.netnist.gov

Penning Ionization Electron Spectroscopy (PIES): PIES is a sensitive technique for studying the spatial distribution and reactivity of the outermost molecular orbitals. By analyzing collisions between the target molecule and metastable rare gas atoms (like Ar*), PIES can provide insights into the substituent effects on the reactivity of molecular orbitals. cdnsciencepub.comresearchgate.net For this compound, PIES could elucidate how the fluorine, iodine, and nitro groups influence the interactions around the molecule. researchgate.net

Chromatographic Techniques for Purity Assessment and Trace Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence at trace levels.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of nitroaromatic compounds. mdpi.comresearchgate.net Due to the nonpolar nature of halogenated nitrobenzenes, reversed-phase HPLC is commonly employed. When coupled with mass spectrometry (LC-MS/MS), it becomes a powerful tool for both identification and quantification, even in complex matrices. A detailed LC-MS/MS method developed for the trace analysis of the structurally similar compound 3,4-difluoronitrobenzene (B149031) highlights the high sensitivity and specificity achievable with this approach. mdpi.comresearchgate.net

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net It offers high resolution for separating impurities and provides definitive identification based on both retention time and mass spectrum. GC has been successfully used for the analysis of related compounds such as p-chloronitrobenzene, demonstrating its applicability for purity assessment in this class of chemicals. google.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₃FINO₂ |

| 3,4-difluoronitrobenzene | C₆H₃F₂NO₂ |

| p-chloronitrobenzene | C₆H₄ClNO₂ |

| Iodobenzene | C₆H₅I |

| Bromine | Br₂ |

| Chlorine | Cl₂ |

This table is interactive.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of nitroaromatic compounds due to its versatility and high separation efficiency. mdpi.com For compounds like this compound, reversed-phase HPLC is the most common approach. nih.gov In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed research findings for analogous compounds provide a framework for the analysis of this compound. For instance, a method developed for p-nitrochlorobenzene (p-NCB) utilized a Hitachi gel #3056 column with a mobile phase of 40:60 (v/v) 2-propanol and water. nih.gov Detection was achieved using a UV detector set to 270 nm, a wavelength suitable for nitroaromatic compounds. nih.gov The high electronegativity of the fluorine and iodine atoms, along with the electron-withdrawing nitro group in this compound, influences its retention characteristics, typically leading to strong interaction with the stationary phase. mdpi.com

Advanced methods combining HPLC with mass spectrometry (LC-MS/MS) have been developed for related halogenated nitrobenzenes like 3,4-difluoronitrobenzene (DFNB). mdpi.com These methods offer superior sensitivity and specificity, which is crucial for trace analysis. mdpi.comresearchgate.net An LC-MS/MS approach using atmospheric pressure chemical ionization (APCI) in negative mode has proven effective, as nitroaromatic compounds have good ionization efficiency under these conditions. mdpi.comresearchgate.net

Table 1: Representative HPLC Parameters for Analysis of Halogenated Nitrobenzenes

| Parameter | Condition | Source |

|---|---|---|

| Column | Hitachi gel #3056 (4.0 mm I.D. x 150 mm) | nih.gov |

| C18-based columns (e.g., Newcrom R1) | sielc.com | |

| Mobile Phase | 2-Propanol:Water (40:60, v/v) | nih.gov |

| Acetonitrile and Water with an acid modifier | sielc.com | |

| Flow Rate | 0.8 ml/min | nih.gov |

| Column Temperature | 50 °C | nih.gov |

| Detection | UV at 270 nm | nih.gov |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds, making it well-suited for this compound. The method involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a stationary phase within a column.

The analysis of related chlorinated nitrobenzenes has been successfully performed using GC with electron capture detection (EC/GC). nih.gov This detector is highly sensitive to halogenated compounds. The separation of various monochloro- through pentachloro-substituted nitrobenzene (B124822) congeners was achieved on OV-101 and mixed OV-101 + OV-210 columns at a temperature of 130°C. nih.gov For definitive identification, GC is often coupled with mass spectrometry (GC-MS), which provides structural information based on the mass-to-charge ratio of fragmented ions. nih.govrsc.org Nonpolar capillary columns are typically used for the separation of volatile nitroaromatic compounds. taylorfrancis.com

In process monitoring and reaction analysis, GC can be used to determine the conversion of starting materials and the yield of products. For example, in reactions involving p-bromonitrobenzene and p-chloronitrobenzene, GC analysis was used to quantify the remaining reactants and the formed products, such as p-fluoroaniline and p-bromoaniline. google.com This demonstrates the utility of GC in tracking the progress of reactions involving halogenated nitrobenzenes. google.com

Table 2: Representative GC Parameters for Analysis of Halogenated Nitrobenzenes

| Parameter | Condition | Source |

|---|---|---|

| Column | OV-101 or mixed OV-101 + OV-210 | nih.gov |

| Rtx-1 column (30 m x 0.32 mm x 0.25 µm) | rsc.org | |

| Nonpolar capillary columns | taylorfrancis.com | |

| Column Temperature | Isothermal at 130 °C | nih.gov |

| Detector | Electron Capture Detector (ECD) | nih.gov |

| Mass Spectrometry (MS) | nih.govrsc.org | |

| Flame Ionization Detector (FID) | rsc.orgrsc.org |

| Confirmation | Identity confirmed by GC-MS | nih.govrsc.org |

Computational and Theoretical Investigations of 3 Fluoro 4 Iodonitrobenzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Ab initio molecular orbital calculations represent another class of high-level computational methods used to predict molecular properties. Composite methods like the G3(MP2)//B3LYP level of theory have been successfully used to calculate accurate gas-phase enthalpies of formation for related compounds like fluoronitrobenzene isomers. acs.orgresearchgate.net These methods, which are based on first principles without extensive parameterization from experimental data, can provide benchmark-quality energies and structural information. For 3-fluoro-4-iodonitrobenzene, ab initio calculations would offer a highly reliable determination of its electronic structure and energetic properties, serving as a valuable comparison for results obtained via DFT or experimental means. acs.orgresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular reactivity.

For this compound, the distribution and energy levels of the HOMO and LUMO are influenced by the electronic effects of its substituents. The nitro group (NO₂) is a strong electron-withdrawing group, which tends to lower the energy of the LUMO, making the molecule a potential electron acceptor. The halogen substituents, fluorine and iodine, have dual effects (inductive withdrawal and resonance donation) that also modulate the orbital energies. Analysis of the HOMO and LUMO can reveal likely sites for nucleophilic or electrophilic attack and provide insight into the molecule's electronic transition properties. Studies on related iodonitrobenzenes have utilized descriptors such as LUMO energy and electron affinity to understand substituent effects and relative reactivities. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron; indicates sites susceptible to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron; indicates sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions. |

Specific calculated values for these properties for this compound are dependent on the chosen computational method and are not available in the cited literature.

Thermodynamic Properties and Energetic Stability Analysis

The thermodynamic properties of this compound, such as its enthalpy of formation and the energetics of its phase transitions, are critical for understanding its stability and behavior under different conditions. These values can be determined through both experimental techniques and computational calculations.

The standard molar enthalpy of formation (ΔfHₘ°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For aromatic nitro compounds, crystalline state enthalpies of formation are often derived from combustion calorimetry experiments. researchgate.netacs.org The gas-phase enthalpy of formation can then be determined by combining the crystalline state value with the enthalpy of sublimation. researchgate.net

Computational methods, such as high-level ab initio calculations, also provide reliable estimates of gas-phase enthalpies of formation. acs.org These theoretical values are often in good agreement with experimental data and are crucial for analyzing the relative thermodynamic stabilities of isomers. acs.orgresearchgate.net

| Thermodynamic Property | Value (kJ·mol⁻¹ at 298.15 K) |

| Standard Molar Enthalpy of Formation (crystalline state) | Data not available in cited literature |

| Standard Molar Enthalpy of Formation (gas phase) | Data not available in cited literature |

The thermodynamics of phase changes, such as sublimation (solid to gas) and vaporization (liquid to gas), are described by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For compounds like substituted nitrobenzenes, these properties are often measured using techniques like the Knudsen mass-loss effusion method, which measures vapor pressures at different temperatures. researchgate.net From these measurements, the standard molar enthalpies, entropies, and Gibbs free energies of sublimation can be derived at a standard temperature like 298.15 K. researchgate.net This data is vital for understanding the compound's volatility and phase behavior.

| Thermodynamic Property of Sublimation | Value (at 298.15 K) |

| Standard Molar Enthalpy of Sublimation (ΔcrgHm°) | Data not available in cited literature |

| Standard Molar Entropy of Sublimation (ΔcrgSm°) | Data not available in cited literature |

| Standard Molar Gibbs Free Energy of Sublimation (ΔcrgGm°) | Data not available in cited literature |

Prediction of Proton and Electron Affinities, and Basicity

Theoretical calculations are crucial for determining the intrinsic reactivity and thermodynamic stability of molecules. Properties such as proton affinity (PA), gas-phase basicity (GB), and electron affinity (EA) offer fundamental insights into molecular behavior. For substituted nitrobenzenes, these values are heavily influenced by the electronic nature of the substituents.

Computational studies on related compounds, such as the isomers of iodonitrobenzene and fluoronitrobenzene, provide a framework for understanding the properties of this compound. researchgate.netharvard.edu High-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP level of theory, have been employed to determine these properties for monofluoronitrobenzene isomers. harvard.edu Similarly, computational studies on the three isomers of iodonitrobenzene have been performed to determine their proton and electron affinities, as well as their basicities. researchgate.net

Proton affinity is defined as the negative of the enthalpy change for the gas-phase protonation of a molecule, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. nih.govnih.gov Electron affinity, conversely, relates to the energy change when a molecule accepts an electron. The nitro group (-NO₂) is a strong electron-withdrawing group, which generally increases the electron affinity of the benzene (B151609) ring and decreases its basicity. The halogen substituents (fluoro- and iodo-) also modulate these properties through their inductive and resonance effects.

For the isomers of iodonitrobenzene, a computational study extended to the determination of proton and electron affinities and basicities was conducted. researchgate.net Likewise, a comprehensive thermodynamic study of monofluoronitrobenzene isomers provided computed values for these same parameters. harvard.edu The data from these related molecules are essential for predicting the behavior of this compound.

| Compound | Proton Affinity (PA) | Gas-Phase Basicity (GB) | Electron Affinity (EA) | Reference |

|---|---|---|---|---|

| 3-Fluoronitrobenzene | 760.3 | 730.8 | 122.9 | harvard.edu |

| 3-Iodonitrobenzene | 782.9 | 754.7 | 114.9 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). acs.orgresearchgate.net

For this compound, the MEP map is dominated by the strong electron-withdrawing nature of the nitro group.

Negative Potential: The region around the oxygen atoms of the nitro group exhibits the most negative electrostatic potential (colored red). This high electron density makes the nitro group a primary site for interaction with electrophiles or for hydrogen bonding.

Positive Potential: Regions of positive potential (colored blue) are expected over the hydrogen atoms of the benzene ring and potentially a "sigma-hole" associated with the iodine atom. A sigma-hole is a region of positive electrostatic potential on a halogen atom, along the extension of the C-X bond, which allows it to act as a Lewis acid and form halogen bonds. acs.org

The charge distribution within the molecule can be quantified using population analysis methods like Mulliken or Natural Population Analysis (NPA), which is part of the Natural Bond Orbital (NBO) method. uni-muenchen.deresearchgate.netuni-muenchen.de These analyses assign partial charges to each atom, providing a numerical representation of the electronic effects of the substituents. In substituted nitrobenzenes, the oxygen and nitrogen atoms of the nitro group carry significant negative charges, while the carbon atom attached to the nitro group, along with ring carbons and hydrogens, will have varying degrees of positive charge. researchgate.net

| Atom | Calculated Partial Charge (e) |

|---|---|

| C (attached to NO₂) | Positive |

| N (of NO₂) | Positive |

| O (of NO₂) | Negative |

| C (attached to Halogen) | Variable (depending on halogen) |

| Halogen (F, I) | Negative |

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful theoretical method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.defaccts.de This analysis provides detailed insights into charge transfer, hyperconjugative interactions, and delocalization effects within a molecule. nih.gov

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated by second-order perturbation theory, yielding a stabilization energy, E(2). wisc.edustackexchange.com A higher E(2) value indicates a stronger interaction. stackexchange.comresearchgate.net

In this compound, several important hyperconjugative interactions are expected:

Intramolecular Charge Transfer (ICT): Significant delocalization occurs from the electron-rich phenyl ring (π orbitals) and the lone pairs of the halogen atoms (F and I) to the electron-deficient antibonding orbitals of the nitro group (π* orbitals). These are typically π → π* and n → π* transitions.

π → π Interactions:* Electrons from the π bonds of the benzene ring (donors) delocalize into the π* antibonding orbitals of the C-N and N-O bonds (acceptors). This interaction stabilizes the molecule and is characteristic of conjugated systems.

n → π and n → σ Interactions:** The lone pair (n) orbitals on the oxygen, fluorine, and iodine atoms act as donors. The delocalization of these lone pairs into the antibonding π* orbitals of the nitro group or the σ* orbitals of adjacent C-C or C-N bonds are crucial for understanding the substituent effects. For instance, interactions involving the lone pairs of the oxygen atoms and the π*(N-O) antibond are very strong, indicating the high degree of electron delocalization within the nitro group itself.

These delocalization effects, quantified by E(2) values, explain the electronic properties of the molecule and the influence of the substituents on its geometry and reactivity. pnrjournal.com

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| π(C-C) ring | π(C-N) nitro | π → π | High |

| π(C-C) ring | π(N-O) nitro | π → π | High |

| LP(O) nitro | π(N-O) nitro | n → π | Very High |

| LP(F) | σ(C-C) ring | n → σ | Moderate |

| LP(I) | π(C-C) ring | n → π | Moderate |

Applications of 3 Fluoro 4 Iodonitrobenzene in Specialized Chemical Fields

Role as a Key Intermediate in Complex Organic Synthesis

3-Fluoro-4-iodonitrobenzene is a versatile building block in the field of organic synthesis. guidechem.com Its structure, featuring a benzene (B151609) ring substituted with nitro, fluoro, and iodo groups, provides multiple reactive sites for constructing complex molecules. cymitquimica.com The presence of these functional groups allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com

The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. cymitquimica.com This group can be readily reduced to an amino group, opening up further synthetic possibilities. chemimpex.com The fluorine atom, being highly electronegative, affects the compound's polarity and can enhance the pharmacological properties of the final products. cymitquimica.comchemimpex.com The iodine atom is a good leaving group in nucleophilic substitution reactions and is also amenable to various cross-coupling reactions, such as the Sonogashira and Heck reactions. cymitquimica.comhelsinki.fi

The distinct reactivity of the iodo and fluoro substituents allows for selective, stepwise functionalization of the benzene ring. This regioselectivity is crucial for the controlled assembly of complex target molecules. For instance, the carbon-iodine bond can be selectively targeted for palladium-catalyzed cross-coupling reactions, leaving the carbon-fluorine bond intact for subsequent transformations. This stepwise approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of intricate molecular architectures.

The utility of this compound as a synthetic intermediate is highlighted in its application in the synthesis of various heterocyclic compounds and other complex organic molecules. Its ability to participate in diverse reaction types makes it an indispensable tool for organic chemists in both academic research and industrial applications. chemimpex.com

Contributions to Medicinal Chemistry and Pharmaceutical Development

The unique structural features of this compound make it a significant contributor to the field of medicinal chemistry and the development of new pharmaceuticals. chemimpex.com The introduction of fluorine and iodine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and pharmacokinetic profiles. chemimpex.com

Synthesis of Biologically Active Molecules and Drug Discovery

This compound serves as a crucial starting material or intermediate in the synthesis of a wide array of biologically active molecules. chemimpex.com The presence of the fluoro and iodo groups allows for the strategic introduction of these halogens into drug candidates, which can lead to enhanced therapeutic properties. For example, fluorination is a common strategy in drug design to improve metabolic stability and binding affinity to biological targets. dur.ac.uk

The compound's utility in drug discovery is further expanded by the reactivity of its nitro group, which can be converted to an amine, providing a key functional handle for further molecular elaboration. chemimpex.com This versatility allows medicinal chemists to generate libraries of diverse compounds for screening and lead optimization.

Development of Anti-cancer Agents and Antibiotics

Research has indicated the use of halogenated nitrobenzene (B124822) derivatives as intermediates in the synthesis of potential anti-cancer agents and antibiotics. chemimpex.com The oxazolidinone class of antibiotics, for instance, utilizes fluorinated nitroaromatic compounds in their synthesis. nih.govresearchgate.netmdpi.com Although the direct precursor mentioned in some studies is 3,4-difluoronitrobenzene (B149031), the underlying synthetic strategies often involve similar halogenated nitroaromatics, showcasing the importance of this class of compounds. nih.govresearchgate.netmdpi.com

The structural motifs derived from this compound can be found in various compounds being investigated for their cytotoxic effects against cancer cell lines. The ability to functionalize the molecule at multiple positions allows for the fine-tuning of its structure to maximize potency and selectivity towards cancer cells.

Functionalization of Medicinal Scaffolds (e.g., Pyrrolidines, Oxadiazoles)

The functionalization of key medicinal scaffolds is a critical aspect of drug development, and this compound plays a role in this area.

Pyrrolidines: The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and pharmaceuticals. acs.org Palladium-catalyzed C-H arylation reactions have been developed to functionalize the 3-position of proline derivatives, which contain a pyrrolidine ring, using aryl iodides. acs.org This methodology allows for the direct formation of 3-aryl pyrrolidines, and while this compound is not the explicitly mentioned aryl iodide in all studies, the general applicability of aryl iodides in these reactions highlights its potential for creating novel pyrrolidine-based drug candidates. acs.orgnih.govacs.org

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is another important heterocyclic motif known for a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. researchgate.netnih.govnih.govmdpi.com The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the use of various aryl building blocks. nih.govmdpi.com The reactivity of this compound makes it a suitable precursor for incorporation into oxadiazole-containing molecules, thereby enabling the exploration of new chemical space for potential therapeutic agents. researchgate.netmdpi.comnsf.gov

Research Findings on the Functionalization of Medicinal Scaffolds

| Scaffold | Functionalization Method | Key Reactant Type | Potential Application |

|---|---|---|---|

| Pyrrolidine | Palladium-catalyzed C(sp³)–H arylation | Aryl iodides | Drug Discovery |

Applications in Material Science and Functional Materials

Beyond its applications in the life sciences, this compound and related compounds are also finding use in the field of material science, particularly in the construction of advanced functional materials.

Monomers for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. tcichemicals.commdpi.com They are synthesized from organic monomers, often referred to as linkers, which are connected by strong covalent bonds. tcichemicals.commdpi.com The properties of COFs, such as their porosity, stability, and functionality, can be tuned by the choice of monomers. tcichemicals.com

Fluorinated monomers are of particular interest in the synthesis of COFs as the incorporation of fluorine can enhance the material's chemical stability, hydrophobicity, and selective adsorption properties. rsc.org While specific examples detailing the use of this compound as a direct monomer for COFs are emerging, the general principles of COF synthesis involve the use of functionalized aromatic compounds. tcichemicals.commdpi.com For instance, imine-linked COFs are commonly formed through the condensation of amine and aldehyde monomers. tcichemicals.commdpi.com The nitro group of this compound can be reduced to an amine, making the resulting 3-fluoro-4-iodoaniline (B1317028) a potential trifunctional linker for the synthesis of novel COFs. The presence of the fluoro and iodo groups would impart unique properties to the resulting framework, potentially leading to applications in gas storage, separation, and catalysis. tcichemicals.comrsc.org

Properties and Potential Applications of Fluorinated COFs

| Property | Conferred by | Potential Application |

|---|---|---|

| Enhanced Chemical Stability | Fluorine atoms | Use in harsh chemical environments |

| Increased Hydrophobicity | Fluorine atoms | Selective adsorption from aqueous solutions |

| Tunable Porosity | Choice of monomers | Gas storage and separation |

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of advanced materials for organic electronics, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters. TADF materials are crucial for the fabrication of highly efficient Organic Light-Emitting Diodes (OLEDs) because they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. kit.edu The design of TADF emitters typically revolves around a donor-acceptor (D-A) molecular architecture, where spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). kit.edumdpi.com

This compound serves as a versatile precursor for the acceptor moiety in these D-A systems. The strongly electron-withdrawing nitro group establishes the core acceptor character. The fluorine and iodine atoms provide distinct and orthogonal reaction sites for further molecular elaboration through various cross-coupling reactions. For instance, the iodine atom is particularly reactive in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the attachment of electron-donating units. acs.org Iodoarenes are often preferred for these transformations due to their high reactivity in lithium-halogen exchange reactions, which is a key step in the synthesis of certain complex emitters like multiresonant TADF materials. mdpi.com The fluorine atom can be used to fine-tune the electronic properties of the final molecule, enhancing stability and influencing the emission wavelength. nih.gov

The strategic use of halogenated nitrobenzenes enables the construction of complex heterocyclic systems that are common scaffolds for TADF emitters. researchgate.net By reacting this compound with various donor molecules (such as carbazoles, acridines, or phenothiazines), chemists can systematically build a library of TADF emitters with tailored photophysical properties. kit.edu

Table 1: Role of Functional Groups in this compound as a TADF Precursor

| Functional Group | Role in Synthesis and Properties of TADF Emitters |

| **Nitro Group (-NO₂) ** | Establishes strong electron-acceptor character, crucial for the D-A structure. Can be chemically reduced to an amine for further functionalization. |

| Iodine Atom (-I) | Provides a highly reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach donor units. acs.org |

| Fluorine Atom (-F) | Modulates the electronic properties (HOMO/LUMO levels) of the final emitter, often leading to blue-shifted emissions and improved thermal/photochemical stability. nih.gov |

| Benzene Ring | Forms the rigid core scaffold connecting the donor and acceptor moieties, influencing the spatial overlap between orbitals. |

Precursors for OLED Luminophores and Luminescent Scintillators

Beyond the specific application in TADF, this compound is a key intermediate for a broader class of organic luminophores used in OLEDs and as luminescent scintillators. researchgate.net The synthesis of these materials relies on the construction of extended π-conjugated systems that can efficiently emit light upon excitation. The reactive handles on the this compound ring are instrumental in building these complex structures.

Researchers utilize iodo-nitroaromatic compounds as starting points for synthesizing fluorescent azaheterocycles, which are a prominent class of luminophores. encyclopedia.pub For example, palladium-catalyzed coupling reactions can link the this compound core to other aromatic or heterocyclic units. acs.orgencyclopedia.pub Subsequent reactions, often involving the nitro group (e.g., reduction to an amine followed by cyclization), can generate intricate polycyclic aromatic systems with high quantum yields. encyclopedia.pub These materials, including indolocarbazoles and pyrazoloquinoxalines, are potential luminophores for OLED devices. encyclopedia.pub The fluorine substituent is known to enhance the performance of luminophores by modifying their energy levels and improving stability. iith.ac.in

Luminescent scintillators, materials that emit light upon exposure to ionizing radiation, also benefit from precursors like this compound. The synthesis of complex organic scintillators often requires the assembly of multiple aromatic rings, a task facilitated by the reactive iodine atom on the precursor molecule.

Table 2: Synthetic Utility of this compound for Luminophores

| Luminophore/Scintillator Class | Synthetic Role of the Precursor | Key Reactions |

| Azaheterocycles | Serves as a foundational block for building fused ring systems like quinoxalines or indolocarbazoles. researchgate.netencyclopedia.pub | Palladium-catalyzed C-N and C-C coupling; Cadogan cyclization. encyclopedia.pub |

| Donor-Acceptor Fluorophores | Acts as the acceptor core or a precursor to it, enabling the creation of molecules with intramolecular charge transfer (ICT) properties. nih.gov | Suzuki, Stille, or Sonogashira cross-coupling. encyclopedia.pub |

| Organometallic Complexes | The scaffold can be functionalized to create ligands for rare-earth or other metal ions used in phosphorescent OLEDs (PhOLEDs). researchgate.net | Multi-step synthesis involving coupling and coordination chemistry. |

| Organic Scintillators | Provides a robust aromatic unit that can be incorporated into larger, highly conjugated molecules capable of scintillation. researchgate.net | Cross-coupling reactions to extend the π-system. |

Incorporation into Liquid Crystalline and Light-Emitting Materials

The field of liquid crystals (LCs) has seen significant interest in materials that also possess light-emitting properties, leading to the development of emissive liquid crystal displays and polarized light sources. acs.orgacs.orgnih.govnih.gov this compound is a suitable building block for such materials due to its inherent structural and electronic features. A patent for the related compound 3-fluoro-4-nitrophenol (B151681) notes its importance as an intermediate in the synthesis of liquid crystal materials. google.com

The creation of a liquid crystalline phase depends on a molecule's shape, polarity, and anisotropy. The rigid benzene core of this compound provides a fundamental mesogenic (LC-forming) unit. The strong dipole moment of the nitro group and the polar C-F bond contribute to the intermolecular interactions necessary for forming LC phases. The iodine atom serves as a convenient point for attaching long alkyl or alkoxy chains, which are essential for inducing and stabilizing mesophases (e.g., nematic or smectic phases). acs.orgresearchgate.net

By combining these features, molecules can be designed where the 3-fluoro-4-nitrophenyl moiety is part of a larger structure that exhibits both liquid crystallinity and fluorescence. For example, coupling the iodinated position to a known fluorophore can create a molecule that self-assembles into an ordered LC phase, where the alignment of the molecules can lead to polarized light emission. Research on polyfluorinated bistolanes has demonstrated the successful creation of thermoresponsive light-emitting liquid crystals, where the photoluminescence changes with the thermal phase transition between crystalline and liquid crystalline states. researchgate.net

Table 3: Contribution of Substituents to Liquid Crystalline Properties

| Substituent on Benzene Core | Role in Liquid Crystal Formation |

| Rigid Core (Benzene) | Provides the structural rigidity required for a molecule to be mesogenic. |

| **Nitro Group (-NO₂) ** | Creates a strong dipole moment, promoting intermolecular interactions that stabilize LC phases. |

| Fluorine Atom (-F) | Influences molecular packing and polarity; often used in advanced LC materials for displays. |

| Iodine Atom (-I) | Acts as a reactive site to attach flexible side chains (e.g., alkyl chains) or other mesogenic units. |

| Attached Alkyl/Alkoxy Chains | Induce and control the temperature range of the liquid crystalline phase through van der Waals interactions. researchgate.net |

Utility in Agrochemical Research and Development

Halogenated nitroaromatic compounds are fundamental intermediates in the synthesis of a wide array of agrochemicals, including herbicides, insecticides, and fungicides. lookchem.com While direct examples citing this compound are not prevalent in public literature, its structural isomer, 2-fluoro-5-iodonitrobenzene, is explicitly noted for its role as an intermediate in producing agrochemicals. lookchem.com The unique combination of reactive sites on this compound makes it a highly versatile platform for building the complex molecular architectures characteristic of modern crop protection agents.

The synthetic utility arises from the distinct reactivity of its functional groups. The nitro group can be readily reduced to an aniline (B41778), a common substructure in many biologically active molecules. The iodine and fluorine atoms provide sites for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex heterocyclic systems that are often the core of a pesticide's activity. This multi-functional handle allows chemists to efficiently assemble target agrochemical compounds.

Table 4: Potential Agrochemical Applications from this compound Precursor

| Agrochemical Class | Synthetic Relevance of Precursor | Example Substructure |

| Herbicides | Precursor to substituted anilines or diphenyl ethers, common in many herbicide classes. | Fluorinated nitrophenyl or aminophenyl groups. |

| Fungicides | Used to build heterocyclic cores like benzimidazoles or pyrazoles known for fungicidal activity. | Substituted benzimidazole. |

| Insecticides | Can be a starting material for neonicotinoid analogues or other complex insecticidal compounds. | Halogenated aminopyridine derivatives. |

| Plant Growth Regulators | The aromatic scaffold can be elaborated into various hormone analogues or inhibitors. | Substituted benzoic acids or phenols. |

Exploration in Chemical Sensing and Optoelectronic Devices

The electronic properties of this compound make it a valuable precursor for materials used in chemical sensors and other optoelectronic devices. Derivatives of iodo-nitroaromatics are known to be used in the development of fluorescent chemical sensors and detectors for nitroaromatic explosives. researchgate.net

The synthesis of chemosensors often involves creating a fluorophore whose emission is quenched or enhanced upon binding to a specific analyte. The this compound scaffold can be elaborated into such a sensor. For example, it can be used to synthesize luminophores like tetraphenylimidazole derivatives, which have shown selectivity in detecting picric acid. sci-hub.se The electron-deficient nature of the nitrophenyl ring makes molecules derived from it sensitive to electron-rich analytes, while the fluoro and iodo groups provide sites to attach receptor units or tune the photophysical properties.

In the broader field of optoelectronics, this compound can be used to create materials for applications beyond OLEDs. For instance, its derivatives could be incorporated into organic photovoltaic (OPV) cells or organic field-effect transistors (OFETs). In OPVs, donor-acceptor molecules are essential for charge separation, a role for which derivatives of this compound are well-suited. The ability to tune the HOMO/LUMO energy levels through fluorination is particularly advantageous for optimizing device performance. iith.ac.in Similarly, the ordered packing that can be induced by its substituents is beneficial for achieving high charge mobility in OFETs.

Table 5: Applications in Sensing and Optoelectronics

| Device/Application | Role of this compound Derivative | Key Molecular Feature |

| Fluorescent Chemical Sensor | Forms the core of a signal-transducing fluorophore. researchgate.netsci-hub.se | Electron-deficient ring, tunable emission. |

| Organic Photovoltaics (OPV) | Precursor to electron-acceptor or donor materials for the active layer. | Tunable HOMO/LUMO energy gap. |

| Organic Field-Effect Transistors (OFET) | Building block for semiconducting materials that form ordered thin films. | Rigid core, potential for self-assembly. |

| Thermoresponsive Materials | Can be built into molecules whose optical properties change with temperature. nih.gov | Light-emitting liquid crystal capability. |

Q & A

Q. How can researchers optimize synthetic routes for 3-fluoro-4-iodonitrobenzene to minimize byproducts?

Methodological Answer:

- Step 1: Prioritize sequential halogenation strategies. Start with nitration of fluorobenzene derivatives, followed by iodination using iodine monochloride (ICl) or KI/NaNO₂ in acidic media to control regioselectivity .

- Step 2: Monitor reaction temperature (60–80°C) to avoid over-iodination or decomposition. Use TLC or HPLC to track intermediate formation .

- Step 3: Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Confirm purity via melting point and NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 19F NMR: Identifies fluorine chemical shifts (δ ~ -110 to -120 ppm for meta-F) and confirms substitution patterns .

- 13C NMR: Detects iodine’s inductive effects (downfield shifts for carbons adjacent to I and NO₂) .

- IR Spectroscopy: Validate nitro group stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F bonds (~1230 cm⁻¹) .

- Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ at m/z 297 and fragment ions (e.g., loss of NO₂ or I) .

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- The nitro group acts as a meta-directing electron-withdrawing group, deactivating the ring.

- Experimental Design: Perform Suzuki coupling with aryl boronic acids under Pd catalysis. Optimize base (e.g., K₂CO₃) and solvent (DMF/toluene) to enhance iodine displacement .

- Key Consideration: Competing pathways (e.g., nitro reduction) may occur; use inert atmospheres and monitor via GC-MS .

Q. What are the solubility and purification challenges for this compound?

Methodological Answer:

- Solubility: Limited in polar protic solvents (e.g., water), moderate in DCM or THF. Use sonication or heating (≤60°C) for dissolution .

- Purification: Employ silica gel chromatography with non-polar solvents to separate iodinated byproducts. For recrystallization, use ethanol/water (4:1) to maximize yield .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

- Storage: Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity issues in iodination be resolved during synthesis?

Methodological Answer:

Q. What computational methods predict electronic effects in this compound?

Methodological Answer:

Q. How can contradictory data on catalytic coupling yields be analyzed?

Methodological Answer:

- Root Cause Analysis: Check catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and ligand effects (bidentate vs. monodentate) .

- Statistical Approach: Use Design of Experiments (DoE) to identify critical variables (temperature, solvent polarity) .

- Validation: Cross-reference with XRD crystal structures to confirm product regiochemistry .

Q. What strategies enhance the compound’s application in drug discovery?

Methodological Answer:

Q. How to assess environmental persistence and toxicity of this compound?

Methodological Answer:

Retrosynthesis Analysis